N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
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Overview
Description
N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a diazinan-5-ylidene moiety, and a phenoxyacetamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Fluoroaniline: This can be achieved through the nitration of fluorobenzene followed by reduction.
Formation of Phenoxyacetic Acid: This involves the reaction of phenol with chloroacetic acid under basic conditions.
Synthesis of the Diazinan-5-ylidene Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves the coupling of the 2-fluoroaniline, phenoxyacetic acid, and diazinan-5-ylidene intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
- N-(2-Bromophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
- N-(2-Methylphenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
Uniqueness
N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5/c20-14-6-1-2-7-15(14)21-16(24)10-28-12-5-3-4-11(8-12)9-13-17(25)22-19(27)23-18(13)26/h1-9H,10H2,(H,21,24)(H2,22,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLBJYMVVDBCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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